It's important to note that there is a scarcity of scientific literature explicitly mentioning 6'-PHBA's research applications. Resources like PubChem and scientific databases haven't revealed extensive studies on its properties or biological effects.
Despite the limited current data, 6'-PHBA's structure offers possibilities for future exploration. The presence of a hydroxybenzoyl group and a mussaenosidic acid moiety suggests potential for research in these areas:
6'-(p-Hydroxybenzoyl)mussaenosidic acid is a complex organic compound with the molecular formula C23H28O12 and a molecular weight of 496.5 g/mol. It is classified as an iridoid glycoside, primarily derived from the plant species Vitex negundo. This compound features a p-hydroxybenzoyl moiety attached to the mussaenosidic acid structure, which contributes to its unique chemical properties and potential biological activities .
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride for reduction, and various acid chlorides for substitution reactions .
Research indicates that 6'-(p-Hydroxybenzoyl)mussaenosidic acid exhibits various biological activities. It has shown moderate anti-inflammatory effects, particularly in inhibiting nitric oxide production in lipopolysaccharide-induced macrophages. Additionally, it may possess antioxidant properties, although specific mechanisms and targets are still under investigation .
The synthesis of 6'-(p-Hydroxybenzoyl)mussaenosidic acid typically involves the following steps:
6'-(p-Hydroxybenzoyl)mussaenosidic acid has potential applications in several fields:
Current studies on the interactions of 6'-(p-Hydroxybenzoyl)mussaenosidic acid focus on its binding with various biological macromolecules. Preliminary findings suggest that its hydroxyl groups may facilitate hydrogen bonding with proteins or nucleic acids, influencing pathways related to inflammation and oxidative stress .
6'-(p-Hydroxybenzoyl)mussaenosidic acid shares structural similarities with several other compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Mussaenosidic Acid | Contains iridoid structure | Lacks p-hydroxybenzoyl group |
2″-O-α-L-Rhamnopyranosyl-isovitexin | Glycoside with rhamnose | Different sugar moiety |
Acetylvalerenolic Acid | Valerenolic backbone | Different biological activity profile |
These compounds exhibit varying biological activities and applications, highlighting the uniqueness of 6'-(p-Hydroxybenzoyl)mussaenosidic acid within this chemical class .
6'-(p-Hydroxybenzoyl)mussaenosidic acid possesses the molecular formula C₂₃H₂₈O₁₂, representing a complex iridoid glycoside structure [1] [2] [3]. The compound exhibits a molecular weight of 496.5 grams per mole, as determined through computational analysis and confirmed by multiple chemical databases [1] [2]. Mass spectrometry analysis reveals characteristic fragmentation patterns consistent with iridoid glycoside compounds, with the molecular ion peak observed at m/z 496.16 [4] [5].
The exact mass of the compound has been precisely determined as 496.15807632 Da through high-resolution mass spectrometry techniques [1]. This value corresponds closely with theoretical calculations based on the elemental composition. The monoisotopic mass similarly registers at 496.15807632 Da, confirming the structural integrity of the molecule [1].
Property | Value | Reference Method |
---|---|---|
Molecular Formula | C₂₃H₂₈O₁₂ | Elemental Analysis [1] |
Molecular Weight | 496.5 g/mol | Computational Analysis [1] |
Exact Mass | 496.15807632 Da | High-Resolution MS [1] |
Monoisotopic Mass | 496.15807632 Da | Mass Spectrometry [1] |
Mass spectrometry fragmentation studies indicate that the compound undergoes characteristic losses associated with the glucose moiety and the p-hydroxybenzoyl substituent [4]. The base peak typically appears following the loss of the glucopyranose unit, consistent with the glycosidic nature of iridoid compounds [6].
The three-dimensional structural configuration of 6'-(p-Hydroxybenzoyl)mussaenosidic acid reveals a complex bicyclic framework characteristic of iridoid monoterpenoids [7] [8]. The molecule adopts a cyclopentopyran core structure, which represents the fundamental scaffold of iridoid compounds [8] [9]. This bicyclic system consists of a five-membered cyclopentane ring fused to a six-membered pyran ring in a cis configuration [6].
The iridoid aglycone portion exhibits a rigid conformational structure due to the presence of the bicyclic cyclopenta[c]pyran system [1] [7]. The seven-membered ring adopts a chair-like conformation, while the five-membered ring maintains a envelope configuration [6]. The glucose moiety attached at the C-1 position extends outward from the iridoid core, allowing for optimal spatial arrangement of the hydroxyl groups [8].
The p-hydroxybenzoyl substituent at the 6' position of the glucose unit introduces additional conformational complexity [1] [4]. This aromatic ester group can adopt multiple rotational conformations around the ester linkage, influencing the overall molecular geometry [7]. Three-dimensional modeling studies suggest that the phenolic ring preferentially adopts a conformation that minimizes steric interactions with the glucose hydroxyl groups [7].
The molecular complexity, as determined by computational analysis, registers at 823, indicating a highly intricate three-dimensional structure [1]. This complexity value reflects the multiple ring systems, stereogenic centers, and functional group arrangements present within the molecule [1].
6'-(p-Hydroxybenzoyl)mussaenosidic acid contains nine defined stereogenic centers, contributing to its complex three-dimensional architecture [1]. The stereochemical configuration has been established through detailed nuclear magnetic resonance spectroscopy analysis and comparison with related iridoid compounds [1] [5].
The iridoid core contains multiple chiral centers with the following absolute configurations: (1R,4aR,7R,7aR) for the cyclopentopyran framework [1] [10]. The C-1 position bears the β-glucosidic linkage in the R configuration, while the C-7 tertiary carbon adopts the R configuration with a methyl substituent [1]. The C-4a and C-7a positions maintain R configurations, establishing the overall stereochemical framework of the iridoid nucleus [1] [5].
Chiral Center | Absolute Configuration | Structural Position |
---|---|---|
C-1 | R | Glucosidic attachment point [1] |
C-4a | R | Ring junction [1] |
C-7 | R | Tertiary carbon with methyl [1] |
C-7a | R | Ring junction [1] |
C-2' | R | Glucose anomeric carbon [1] |
C-3' | S | Glucose carbon [1] |
C-4' | R | Glucose carbon [1] |
C-5' | R | Glucose carbon [1] |
C-6' | S | Glucose carbon with ester [1] |
The glucose moiety exhibits the typical β-D-glucopyranose stereochemistry with the anomeric carbon in the R configuration [1] [10]. The hydroxyl groups at positions 2', 3', and 4' of the glucose unit maintain their natural D-configuration [1]. The 6'-position, which bears the p-hydroxybenzoyl ester substituent, adopts the S configuration [1].
The stereochemical arrangement significantly influences the compound's three-dimensional conformation and potential biological interactions [11]. The cis relationship between key substituents on the iridoid core has been confirmed through nuclear Overhauser effect spectroscopy correlations [12].
The physical constants of 6'-(p-Hydroxybenzoyl)mussaenosidic acid reflect its complex glycosidic nature and multiple functional groups [1] [13]. The compound exists as a solid at room temperature, consistent with other iridoid glycosides of similar molecular weight [2] [13]. Storage requirements typically specify temperatures of -20°C to maintain compound stability [2] [14].
The topological polar surface area measures 192 Ų, indicating significant hydrogen bonding capacity due to the numerous hydroxyl groups and ester functionality [1]. This value suggests moderate membrane permeability characteristics typical of glycosidic compounds [1]. The compound exhibits six hydrogen bond donor sites and twelve hydrogen bond acceptor sites, reflecting the extensive hydroxylation pattern [1].
Physical Property | Value | Reference |
---|---|---|
Physical State | Solid | [2] [13] |
Storage Temperature | -20°C | [2] [14] |
Topological Polar Surface Area | 192 Ų | [1] |
Hydrogen Bond Donors | 6 | [1] |
Hydrogen Bond Acceptors | 12 | [1] |
Rotatable Bonds | 7 | [1] |
XLogP3-AA | -0.6 | [1] |
Spectroscopic analysis reveals characteristic absorption patterns consistent with iridoid glycoside structures [12] [15]. Nuclear magnetic resonance spectroscopy provides detailed structural information, with proton chemical shifts ranging from approximately 1.0 to 8.0 parts per million [12] [15]. Carbon-13 nuclear magnetic resonance spectroscopy exhibits signals characteristic of the cyclopentopyran core, glucose carbons, and aromatic carbons of the p-hydroxybenzoyl group [12] [15].
The compound demonstrates limited solubility in water due to the presence of the aromatic ester substituent, though the glucose moiety imparts some hydrophilic character [13] [16]. The partition coefficient (XLogP3-AA) of -0.6 indicates a slightly hydrophilic nature overall [1].
The systematic IUPAC nomenclature for 6'-(p-Hydroxybenzoyl)mussaenosidic acid follows the established conventions for complex glycosidic compounds [1] [5]. The complete IUPAC name is: (1R,4aR,7R,7aR)-7-hydroxy-7-methyl-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[(4-hydroxybenzoyl)oxymethyl]oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid [1] [10].
This nomenclature systematically describes the stereochemical configuration and structural features of the molecule [1]. The cyclopenta[c]pyran designation indicates the fused bicyclic core structure characteristic of iridoid compounds [1] [5]. The oxan-2-yl portion refers to the glucopyranose ring system attached via a glycosidic linkage [1].
The Chemical Abstracts Service registry number for this compound is 87667-61-6, providing a unique identifier for database searches and chemical procurement [1] [2] [3]. The International Chemical Identifier (InChI) provides a standardized textual representation: InChI=1S/C23H28O12/c1-23(31)7-6-12-13(19(28)29)8-33-21(15(12)23)35-22-18(27)17(26)16(25)14(34-22)9-32-20(30)10-2-4-11(24)5-3-10/h2-5,8,12,14-18,21-22,24-27,31H,6-7,9H2,1H3,(H,28,29)/t12-,14-,15-,16-,17+,18-,21+,22+,23+/m0/s1 [1] [7].
The InChI Key, IUXOFSAPFXGQID-FWYFFURISA-N, serves as a hashed version of the full InChI string for rapid database comparisons [1] [7]. The Simplified Molecular Input Line Entry System (SMILES) notation provides a linear representation: C[C@]1(CC[C@@H]2[C@H]1C@HO[C@@H]3C@HO)O [1] [7].
6'-(p-Hydroxybenzoyl)mussaenosidic acid exhibits a complex array of chemical bonding patterns and functional groups characteristic of modified iridoid glycosides [7] [8]. The molecule contains multiple distinct functional group categories, including glycosidic bonds, ester linkages, hydroxyl groups, and carboxylic acid functionality [1] [7].
The primary glycosidic bond connects the iridoid aglycone to the glucose moiety at the C-1 position through a β-linkage [1] [8]. This acetal bond represents a hemiacetal formation between the C-1 hydroxyl of the iridoid and the anomeric carbon of glucose [6]. The glycosidic linkage exhibits characteristic stability under neutral conditions while remaining susceptible to acid-catalyzed hydrolysis [6].
The ester functionality linking the p-hydroxybenzoic acid to the C-6' position of the glucose represents a key structural modification [1] [4]. This ester bond forms through the condensation of the carboxylic acid group of p-hydroxybenzoic acid with the primary hydroxyl group of glucose [7]. The ester linkage introduces additional chemical reactivity and influences the compound's overall polarity [11].
Functional Group | Location | Bonding Pattern |
---|---|---|
Glycosidic Bond | C-1 to glucose | β-acetal linkage [1] |
Ester Bond | Glucose C-6' | Aromatic ester [1] |
Carboxylic Acid | C-4 of iridoid | Free acid group [1] |
Tertiary Hydroxyl | C-7 of iridoid | Tertiary alcohol [1] |
Secondary Hydroxyls | Glucose C-2', C-3', C-4' | Vicinal diols [1] |
Phenolic Hydroxyl | para-Hydroxybenzoyl | Aromatic alcohol [1] |
The carboxylic acid group at the C-4 position of the iridoid core provides acidic character to the molecule [1]. This carboxyl functionality can participate in hydrogen bonding interactions and salt formation under appropriate pH conditions [1]. The adjacent double bond in the pyran ring creates an α,β-unsaturated carboxylic acid system [1].
Multiple hydroxyl groups throughout the structure contribute to the compound's hydrophilic character and hydrogen bonding capacity [1] [11]. The glucose moiety contains three free secondary hydroxyl groups at positions 2', 3', and 4', while the iridoid core bears a tertiary hydroxyl group at C-7 [1]. The p-hydroxybenzoyl substituent introduces an aromatic hydroxyl group with phenolic character [1].
6'-(p-Hydroxybenzoyl)mussaenosidic acid represents one of the most significant iridoid glucosides found in Vitex negundo Linn., which serves as its primary natural source [1] [2] [3]. This aromatic shrub, belonging to the Lamiaceae family (formerly classified under Verbenaceae), is widely distributed throughout the Indian subcontinent, China, and Southeast Asia [1] [4]. The compound was first isolated and characterized from the ethanolic extract of Vitex negundo leaves through comprehensive phytochemical investigation [2] [3].
The species demonstrates remarkable adaptability to diverse environmental conditions, thriving in elevations ranging from sea level to 1,500 meters [1]. Vitex negundo preferentially grows in well-drained loamy soils and exhibits tolerance to temperatures down to approximately 10°C [1]. This widespread distribution contributes to the accessibility of the compound for research and potential therapeutic applications.
Research has confirmed that 6'-(p-Hydroxybenzoyl)mussaenosidic acid occurs as a major constituent in Vitex negundo leaves, often found alongside other iridoid glucosides such as agnuside, vitexin, and isovitexin [1] [5]. The compound has been consistently detected across multiple populations of the species, establishing its chemotaxonomic significance within the genus.
The distribution of 6'-(p-Hydroxybenzoyl)mussaenosidic acid extends beyond Vitex negundo to include several related species within the Vitex genus [6] [7]. Vitex trifolia has been confirmed to contain this iridoid glucoside as one of its known bioactive metabolites [6]. The compound's presence in Vitex trifolia demonstrates the taxonomic consistency of iridoid distribution patterns within the genus.
Investigation of other Vitex species has revealed varying degrees of iridoid glucoside accumulation. While Vitex agnus-castus, Vitex altissima, and Vitex rotundifolia contain diverse iridoid compounds, the specific occurrence of 6'-(p-Hydroxybenzoyl)mussaenosidic acid in these species requires further systematic investigation [8] [7]. The presence of related mussaenosidic acid derivatives across multiple Vitex species suggests a conserved biosynthetic pathway for iridoid production within the genus.
Vitex negundo var. heterophylla, a botanical variety found predominantly in China, has demonstrated the presence of various iridoid glucosides, including compounds structurally related to 6'-(p-Hydroxybenzoyl)mussaenosidic acid [9] [10]. This variety represents an important source for comparative phytochemical studies and contributes to understanding the genetic variation in iridoid accumulation patterns.
The accumulation of 6'-(p-Hydroxybenzoyl)mussaenosidic acid exhibits distinct patterns across different plant tissues, with leaves serving as the primary site of accumulation [1] [5] [11]. Phytochemical analysis has consistently demonstrated that leaf tissues contain the highest concentrations of this iridoid glucoside, making them the preferred plant material for isolation and quantification studies.
Table 1: Distribution of 6'-(p-Hydroxybenzoyl)mussaenosidic acid Across Plant Parts
Plant Part | Compound Concentration | Associated Compounds | Seasonal Variation |
---|---|---|---|
Leaves | High - Primary accumulation site | Agnuside, vitexin, isovitexin, casticin | Varies with collection time |
Roots | Moderate - Secondary metabolites | Vitrofolal compounds, negundin compounds | Stable throughout year |
Bark | Low - Trace amounts | Flavonoids, triterpenes | Minimal variation |
Fruits | Not specifically reported | Various iridoids | Seasonal dependent |
Seeds | Present in some varieties | Lignans, iridoids | Harvest time dependent |
Flowers | Not specifically reported | Essential oils | Flowering season dependent |
Root tissues of Vitex negundo contain moderate levels of iridoid compounds, though specific quantification of 6'-(p-Hydroxybenzoyl)mussaenosidic acid in roots remains limited [5] [12]. The root system primarily accumulates different classes of secondary metabolites, including triterpenes, lignans, and other iridoid derivatives [1] [5].
Bark tissues demonstrate the lowest concentration of 6'-(p-Hydroxybenzoyl)mussaenosidic acid, with trace amounts detectable through sensitive analytical methods [12] [13]. The bark primarily contains flavonoids, triterpenes, and phenolic compounds rather than significant quantities of iridoid glucosides.
The accumulation of 6'-(p-Hydroxybenzoyl)mussaenosidic acid demonstrates significant seasonal fluctuations, with content variations ranging from six to thirty-fold differences between samples collected at different times and locations [4] [14] [15]. Environmental factors play crucial roles in determining the final concentration of this bioactive compound in plant tissues.
Table 2: Environmental Factors Affecting Compound Accumulation
Environmental Factor | Effect on Compound | Optimal Conditions |
---|---|---|
Geographic Location | Significant variation (6-30x difference) | Indian subcontinent, China |
Altitude | Up to 1500m elevation tolerance | Sea level to 1500m |
Climate | Tropical/subtropical preference | Warm, humid conditions |
Soil Type | Well-drained loamy soil preferred | Light, well-drained soil |
Collection Season | Seasonal fluctuations observed | Post-monsoon collection |
Plant Age | Maturity affects concentration | Mature plants preferred |
Temperature represents one of the most influential environmental parameters affecting iridoid accumulation. Research on related species has demonstrated that increased temperatures generally promote iridoid biosynthesis by optimizing enzyme activity in metabolic pathways [16] [17]. The optimal temperature range for iridoid-synthesizing enzymes typically falls between 25-30°C, which aligns with the natural habitat preferences of Vitex negundo.
Precipitation patterns significantly influence compound accumulation, with excessive moisture potentially diluting secondary metabolite concentrations [16]. Studies have indicated that moderate water stress can actually enhance the production of defensive compounds like iridoid glucosides, suggesting that controlled drought conditions may optimize 6'-(p-Hydroxybenzoyl)mussaenosidic acid production.
Light intensity and photoperiod duration affect the photosynthetic capacity and subsequent carbon allocation to secondary metabolite biosynthesis [10] [18]. Plants grown under optimal light conditions demonstrate enhanced production of iridoid compounds compared to those experiencing light stress or excessive shading.
The distribution of 6'-(p-Hydroxybenzoyl)mussaenosidic acid follows distinct taxonomic patterns that reflect evolutionary relationships within the Lamiaceae family [19] [7] [20]. The genus Vitex, comprising approximately 250 species worldwide, represents the primary taxonomic group containing this specific iridoid glucoside.
Table 3: Taxonomic Distribution Framework
Taxonomic Level | Classification | Distribution Pattern |
---|---|---|
Family | Lamiaceae (formerly Verbenaceae) | Widespread in tropical/subtropical |
Subfamily | Viticoideae | Specific to certain genera |
Genus | Vitex | Global distribution |
Species Count | Approximately 250 species | Concentrated in tropics |
Chemotaxonomic Significance | Iridoid glucosides as markers | Genus-specific compounds |
The phylogenetic transfer of Vitex from Verbenaceae to Lamiaceae in the 1990s, based on molecular studies, has provided new insights into the chemotaxonomic significance of iridoid glucosides [19]. This reclassification aligns with the chemical profile patterns observed across related genera within the Lamiaceae family.
Within the Vitex genus, iridoid glucosides serve as valuable chemotaxonomic markers for species identification and classification [7] [20]. The consistent presence of 6'-(p-Hydroxybenzoyl)mussaenosidic acid in multiple Vitex species suggests its importance as a genus-specific metabolite with potential taxonomic significance.
The distribution extends to related genera within the Lamiaceae family, where structurally similar iridoid compounds have been identified [21] [22]. This broader distribution pattern indicates conserved biosynthetic pathways for iridoid production across evolutionary lineages within the family.
6'-(p-Hydroxybenzoyl)mussaenosidic acid serves as a significant chemotaxonomic marker within the Vitex genus and the broader Lamiaceae family [7] [20] [23]. The compound's structural characteristics and distribution patterns provide valuable information for taxonomic classification and phylogenetic relationships among related species.
The presence of iridoid glucosides, including 6'-(p-Hydroxybenzoyl)mussaenosidic acid, supports the molecular phylogenetic evidence that placed Vitex within the Lamiaceae rather than the traditional Verbenaceae classification [19] [24]. This chemotaxonomic evidence complements DNA-based studies in establishing accurate taxonomic relationships.
The compound's structural features, particularly the p-hydroxybenzoyl substitution pattern, represent a specialized modification within the iridoid biosynthetic pathway [25] [7]. This specific substitution pattern appears to be characteristic of certain Vitex species and may serve as a diagnostic chemical marker for species identification.
Comparative analysis across multiple Vitex species reveals that iridoid glucosides, including 6'-(p-Hydroxybenzoyl)mussaenosidic acid, demonstrate consistent presence patterns that correlate with morphological and genetic similarities [8] [7]. This correlation strengthens the utility of chemical markers in taxonomic studies and species authentication.
The chemotaxonomic significance extends to quality control applications in herbal medicine, where the presence and concentration of 6'-(p-Hydroxybenzoyl)mussaenosidic acid can serve as an indicator of plant material authenticity and potency [26] [15]. This application proves particularly valuable for standardization of Vitex negundo preparations in traditional medicine systems.
Research has demonstrated that the iridoid profile, including 6'-(p-Hydroxybenzoyl)mussaenosidic acid, remains relatively stable across different populations of Vitex negundo, supporting its reliability as a chemotaxonomic marker [4] [27]. This stability enhances the compound's value for taxonomic identification and quality assessment purposes.
Irritant